molecular formula C14H10N4 B188303 3,6-Diphenyl-1,2,4,5-tetrazine CAS No. 6830-78-0

3,6-Diphenyl-1,2,4,5-tetrazine

Cat. No.: B188303
CAS No.: 6830-78-0
M. Wt: 234.26 g/mol
InChI Key: XAUWSIIGUUMHQQ-UHFFFAOYSA-N
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Description

3,6-Diphenyl-1,2,4,5-tetrazine is a heteroaromatic compound with the molecular formula C14H10N4. It is characterized by a tetrazine ring substituted with two phenyl groups at the 3 and 6 positions. This compound is known for its electron-deficient nature and its ability to participate in inverse electron demand Diels-Alder reactions .

Mechanism of Action

3,6-Diphenyl-1,2,4,5-tetrazine reacts rapidly with strained alkenes, such as trans-cyclooctenes, in an inverse electron-demand Diels-Alder cycloaddition followed by a retro-Diels–Alder reaction with loss of nitrogen .

Future Directions

3,6-Diphenyl-1,2,4,5-tetrazine has been used in the preparation of dihydropyridazine derivatives, via reaction with cis,cis-cycloocta-1,5-diene . It has also been used in light-activated formation of tetrazines from photocaged dihydrotetrazines . The electron transport characteristics of this compound (DPT) single molecular conductor have been studied by density functional theory (DFT) method .

Biochemical Analysis

Biochemical Properties

It is known that it participates in inverse electron demand cycloaddition reactions with various dienophiles . This suggests that it may interact with enzymes, proteins, and other biomolecules that can act as dienophiles in these reactions.

Molecular Mechanism

It is known to participate in inverse electron demand Diels-Alder reactions , which suggests that it may exert its effects at the molecular level through these reactions. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Diphenyl-1,2,4,5-tetrazine can be synthesized through various methods. One common approach involves the reaction of hydrazine derivatives with nitriles under acidic conditions. Another method includes the cyclization of appropriate precursors in the presence of oxidizing agents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable reactions that can be adapted for larger-scale production. The use of continuous flow reactors and optimization of reaction conditions are typical strategies to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,6-Diphenyl-1,2,4,5-tetrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3,6-Di-2-pyridyl-1,2,4,5-tetrazine
  • 3,6-Bis(methylthio)-1,2,4,5-tetrazine
  • 3,6-Dimethyl-1,2,4,5-tetrazine

Comparison: 3,6-Diphenyl-1,2,4,5-tetrazine is unique due to its phenyl substituents, which enhance its electron-deficient nature and reactivity in cycloaddition reactions. Compared to other tetrazine derivatives, it exhibits distinct fluorescence properties and higher stability in various chemical environments .

Properties

IUPAC Name

3,6-diphenyl-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10N4/c1-3-7-11(8-4-1)13-15-17-14(18-16-13)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUWSIIGUUMHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218457
Record name 1,2,4,5-Tetrazine, 3,6-diphenyl-
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Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6830-78-0
Record name 3,6-Diphenyl-1,2,4,5-tetrazine
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Record name Diphenyl-s-tetrazine
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Record name Diphenyl-s-tetrazine
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Record name 1,2,4,5-Tetrazine, 3,6-diphenyl-
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Record name 3,6-Diphenyl-1,2,4,5-tetrazine
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Record name DIPHENYL-S-TETRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3,6-Diphenyl-1,2,4,5-tetrazine and what makes it interesting for chemical synthesis?

A1: this compound is an electron-deficient heteroaromatic azadiene. This makes it highly reactive in inverse electron demand Diels-Alder reactions with a wide range of dienophiles. [] This reaction is characterized by the diene acting as the electron-withdrawing component and the dienophile acting as the electron-rich component. This unique reactivity makes it a valuable tool for various chemical transformations.

Q2: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A2: * Molecular Formula: C14H10N4 []* Molecular Weight: 234.28 g/mol []* Appearance: Red, purple powder []* Melting Point: 196–198 °C []* Solubility: Soluble in most organic solvents (such as CH2Cl2) []* Analysis: Characterized by 1H NMR, 13C NMR, melting point determination, and elemental analysis. []

Q3: Can you describe a typical synthesis and purification method for this compound?

A3: this compound is synthesized in a two-step process:

  1. Synthesis of the precursor: Elemental sulfur, benzonitrile, and hydrazine monohydrate are refluxed in ethanol to yield 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazene. []
  2. Oxidation: The precursor is then oxidized with glacial acetic acid and an aqueous solution of sodium nitrite to obtain this compound. []

Q4: How does the structure of this compound influence its reactivity in Diels-Alder reactions?

A4: The electron-deficient nature of the tetrazine ring, due to the presence of four nitrogen atoms, makes it a potent diene in inverse electron-demand Diels-Alder reactions. The two phenyl substituents at the 3 and 6 positions further enhance this electron deficiency, making it even more reactive towards electron-rich dienophiles. [, ]

Q5: What types of dienophiles react with this compound?

A5: this compound readily reacts with a variety of dienophiles, including:

  • Strained cyclic olefins: These include compounds like trans-cyclooctene and cyclopropene, which react rapidly with tetrazines in bioorthogonal ligation reactions. [, ]
  • Electron-rich alkenes and alkynes: Examples include enamines, vinyl ethers, and alkynes with electron-donating substituents. [, ]
  • [2.2]Paracyclophan-1-ene and [2.2]paracyclophane-1,9-diene: These strained cyclic olefins react with this compound to yield pyridazino-anellated [2.2]paracyclophanes. []

Q6: What are the typical applications of this compound in organic synthesis?

A6: this compound finds applications in various synthetic transformations, including:

  • Synthesis of heterocycles: The Diels-Alder adducts obtained from reactions with tetrazines can be further elaborated to generate a variety of nitrogen-containing heterocycles. [, , ]
  • Bioorthogonal labeling: The fast and selective reaction of tetrazines with strained dienophiles has been exploited for biomolecule labeling in living systems. [, ]
  • Material science: Tetrazine derivatives, including this compound, are being explored for their potential applications in organic electronics and other material science applications. [, ]

Q7: Has computational chemistry been used to study the reactivity of this compound?

A7: Yes, computational studies using density functional theory (DFT) have been employed to investigate the electronic properties and reactivity of this compound and its derivatives. These calculations provide insights into the factors governing their reactivity in Diels-Alder reactions and allow for the prediction of reaction rates and regioselectivity. [, , ] For example, "Clip to Click" reactions utilize computational analysis to design a macrocyclic tetrazine where the reactivity is controlled by a chemical bridge. Cleaving this bridge ("Clip") activates the tetrazine for IEDDA reactions ("Click"). []

Q8: Can you explain how modifications to the structure of this compound affect its properties?

A8: Modifications to the phenyl rings or the tetrazine core can significantly impact the reactivity and properties of the molecule. For instance, introducing electron-donating groups (e.g., methoxy, t-butyl) to the phenyl rings increases the electron density of the tetrazine core, decreasing its reactivity in inverse electron-demand Diels-Alder reactions. Conversely, electron-withdrawing groups (e.g., fluorine, trifluoromethyl) enhance the reactivity. [, ] This fine-tuning of electronic properties through structural modifications allows for tailoring the reactivity of tetrazines for specific applications.

Q9: What are the limitations of using this compound in chemical synthesis?

A9: Despite its versatility, there are limitations to consider when using this compound:

  • Sensitivity to hydrolysis: In some cases, the tetrazine ring can be susceptible to hydrolysis, especially under acidic conditions, which can limit its use in certain reactions. []

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